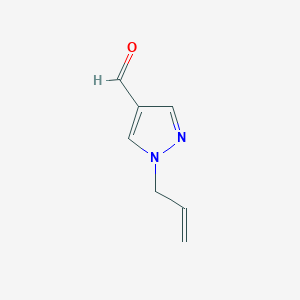

1-Allyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-3-9-5-7(6-10)4-8-9/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMBCPYABYDBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672466 | |

| Record name | 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78758-36-8 | |

| Record name | 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Allyl-1H-pyrazole-4-carbaldehyde chemical properties

An In-Depth Technical Guide to 1-Allyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a versatile heterocyclic building block of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Its molecular architecture, which uniquely combines a stable pyrazole core, a reactive aldehyde functional group, and a synthetically adaptable allyl moiety, positions it as a valuable intermediate for the synthesis of complex molecular targets. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics.[1] The presence of the aldehyde group provides a crucial handle for a wide array of chemical transformations, including condensations and reductive aminations, while the allyl group offers a secondary site for modifications such as metathesis or addition reactions.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, detail robust synthetic protocols, analyze its chemical reactivity, and discuss its current and potential applications, grounding all claims in authoritative scientific literature.

Physicochemical and Spectroscopic Profile

Properly characterizing a chemical entity is the foundation of its effective use in research and development. This compound is typically supplied as a clear, light yellow liquid.[2] Its stability is contingent on appropriate storage conditions; to prevent degradation, it should be stored refrigerated at 0-8 °C under an inert atmosphere.[2][3]

Core Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, dosage calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 78758-36-8 | [2] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2][4] |

| Appearance | Clear light yellow liquid | [2] |

| Purity | Typically ≥ 95% (by NMR) | [2] |

| Storage Conditions | 0-8 °C, under inert gas | [2] |

| Predicted XlogP | 0.4 | [5] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [6] |

Spectroscopic Signature

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm region. The pyrazole ring protons at the C3 and C5 positions would likely appear as distinct singlets between δ 7.5 and 8.5 ppm. The allyl group will present a more complex pattern: a multiplet for the internal vinyl proton (-CH=) around δ 5.8-6.2 ppm, two multiplets for the terminal vinyl protons (=CH₂) between δ 5.0-5.5 ppm, and a doublet or doublet of triplets for the methylene protons (-CH₂-) attached to the nitrogen around δ 4.5-5.0 ppm.

-

¹³C NMR (Carbon NMR): The carbonyl carbon of the aldehyde is the most deshielded, expected around δ 185-195 ppm. The pyrazole ring carbons will resonate in the aromatic region (δ 110-150 ppm). The carbons of the allyl group are anticipated at approximately δ 130-135 ppm (-CH=), δ 115-120 ppm (=CH₂), and δ 50-55 ppm (-CH₂-).

-

IR (Infrared) Spectroscopy: The IR spectrum should show a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically between 1680-1710 cm⁻¹. C=C stretching from the allyl group and the pyrazole ring would appear in the 1500-1650 cm⁻¹ region. The C-H stretching of the aldehyde is also a key indicator, appearing as a pair of weak bands around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns would likely involve the loss of the allyl group or the formyl group (CHO). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₈N₂O.[5]

Synthesis and Manufacturing

The synthesis of this compound is not a trivial one-step process. It requires a strategic, two-step approach that addresses key challenges in pyrazole chemistry, namely the regioselective N-alkylation and the subsequent C-formylation of the heterocyclic ring.

Synthetic Strategy Overview

The most logical and field-proven pathway begins with the N-alkylation of a suitable pyrazole precursor, followed by formylation of the resulting N-allylpyrazole. This ensures the correct placement of both the allyl and formyl groups on the pyrazole scaffold.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - this compound (C7H8N2O) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 1-Allyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Allyl-1H-pyrazole-4-carbaldehyde (C₇H₈N₂O, MW: 136.15 g/mol ) is a heterocyclic compound featuring a pyrazole core, an N-allyl substituent, and a C4-aldehyde functional group.[1][2] Such structures are valuable intermediates in medicinal chemistry and materials science, leveraging the reactive aldehyde for further derivatization and the pyrazole scaffold, a known pharmacophore.[1][3][4] This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—essential for the unambiguous structural confirmation and quality control of this compound. The interpretation is grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering a robust framework for researchers.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the pyrazole ring, the conjugated aldehyde, and the terminal alkene of the allyl group gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectral data. For clarity in spectroscopic assignments, a standardized numbering system is adopted as shown below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Standard Experimental Protocol

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its single residual peak at δ ~7.26 ppm.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, defining the 0 ppm reference point.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer at room temperature. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the allyl group.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used over several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by three distinct regions: the downfield aldehyde proton, the aromatic pyrazole protons, and the upfield allyl group protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.95 | s | - | 1H, CHO (H_aldehyde) |

| ~8.10 | s | - | 1H, Pyrazole (H3) |

| ~7.95 | s | - | 1H, Pyrazole (H5) |

| ~6.05 | ddt | J = 17.2, 10.4, 5.5 | 1H, -CH=CH₂ (H2') |

| ~5.35 | dq | J = 17.2, 1.5 | 1H, -CH=CH ₂(trans) (H3'a) |

| ~5.25 | dq | J = 10.4, 1.5 | 1H, -CH=CH ₂(cis) (H3'b) |

| ~4.85 | dt | J = 5.5, 1.5 | 2H, N-CH₂ -CH= (H1') |

Expertise & Interpretation:

-

Aldehyde Proton (δ ~9.95): The proton attached to the carbonyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen and magnetic anisotropy, placing it far downfield.[5][6] Its expected multiplicity is a singlet, as it has no adjacent protons to couple with.

-

Pyrazole Protons (δ ~8.10, ~7.95): The two protons on the pyrazole ring (H3 and H5) appear as sharp singlets in the aromatic region. Their distinct chemical shifts arise from their different positions relative to the N-allyl and C-aldehyde substituents. The proton adjacent to the aldehyde (H5) is typically slightly more shielded than the proton between the two nitrogen atoms (H3).

-

Allyl Group (δ 6.05 - 4.85): This moiety presents a classic, complex spin system.[7][8]

-

The internal vinyl proton (H2' , δ ~6.05) is coupled to three different sets of protons: the trans and cis terminal vinyl protons and the allylic CH₂ protons. This results in a complex multiplet, often a doublet of doublet of triplets (ddt).

-

The terminal vinyl protons (H3'a and H3'b , δ ~5.35 and ~5.25) are diastereotopic due to the adjacent stereocenter created by the rest of the molecule. They exhibit distinct chemical shifts and couple to each other (geminal coupling, ~1.5 Hz), to the internal vinyl proton (vicinal trans coupling, ~17.2 Hz; vicinal cis coupling, ~10.4 Hz), and show a weak long-range coupling to the allylic CH₂ protons.

-

The allylic CH₂ protons (H1' , δ ~4.85) are deshielded by the adjacent nitrogen atom. They are coupled to the internal vinyl proton (J = 5.5 Hz) and show a weak long-range coupling to the terminal vinyl protons (J = 1.5 Hz), resulting in a doublet of triplets.

-

Caption: Key ¹H-¹H NMR coupling relationships (J-couplings) in the allyl group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | CHO (C6) |

| ~142.0 | Pyrazole (C3) |

| ~138.0 | Pyrazole (C5) |

| ~131.5 | -C H=CH₂ (C2') |

| ~122.0 | Pyrazole (C4) |

| ~119.5 | -CH=C H₂ (C3') |

| ~52.0 | N-C H₂- (C1') |

Expertise & Interpretation:

-

Carbonyl Carbon (δ ~185.0): The aldehyde carbon is the most deshielded carbon, appearing significantly downfield, typically in the 180-190 ppm range.[5]

-

Pyrazole Carbons (δ ~142.0, ~138.0, ~122.0): The three carbons of the pyrazole ring appear in the aromatic/heterocyclic region. C4, the point of attachment for the aldehyde, is typically found further upfield compared to C3 and C5.

-

Allyl Carbons (δ ~131.5, ~119.5, ~52.0): The two sp² carbons of the alkene appear around 131.5 ppm (internal, C2') and 119.5 ppm (terminal, C3'). The sp³ carbon attached to the nitrogen (C1') is found significantly upfield around 52.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule by detecting their vibrational frequencies.

Standard Experimental Protocol

-

Methodology: The spectrum can be acquired using either a KBr (potassium bromide) pellet for a solid sample or as a neat thin film on a salt (NaCl or KBr) plate for a liquid or oil. The compound is described as a clear light yellow liquid, making the thin film method ideal.[1]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to scan the mid-infrared range (4000-400 cm⁻¹).

-

Data Acquisition: A background scan is performed first, followed by the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H stretch (sp²) | Alkene & Pyrazole |

| 2950-2850 | Medium | C-H stretch (sp³) | Allylic CH₂ |

| ~2820, ~2720 | Medium, sharp | C-H stretch | Aldehyde (Fermi doublet) |

| ~1690 | Strong, sharp | C=O stretch | Conjugated Aldehyde |

| ~1645 | Medium | C=C stretch | Alkene |

| ~1550 | Medium | C=N, C=C stretch | Pyrazole Ring |

| ~990, ~920 | Strong | =C-H bend (out-of-plane) | Alkene |

Expertise & Interpretation:

-

Aldehyde Group Stretches: The two most diagnostic peaks for an aldehyde are present. The strong C=O stretch appears at a lower frequency (~1690 cm⁻¹) than a saturated aldehyde (~1725 cm⁻¹) due to conjugation with the pyrazole ring, which imparts more single-bond character to the carbonyl.[9][10] Additionally, the characteristic C-H stretching of the aldehyde proton appears as a pair of weak to medium bands around 2820 and 2720 cm⁻¹.[5] The ~2720 cm⁻¹ peak is particularly useful as it appears in a region that is often clear of other absorptions.[9]

-

Alkene & Ring Stretches: The C=C stretch of the terminal alkene is visible around 1645 cm⁻¹. The aromatic C=N and C=C stretching vibrations of the pyrazole ring are expected around 1550 cm⁻¹.

-

C-H Stretches and Bends: The sp² C-H stretches from the alkene and pyrazole ring are found just above 3000 cm⁻¹, while the sp³ C-H stretches of the allylic methylene group are just below 3000 cm⁻¹. The strong out-of-plane bending vibrations for the terminal =CH₂ group near 990 and 920 cm⁻¹ are also a clear indicator of the allyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable structural clues.

Standard Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common "hard" ionization technique that provides rich fragmentation data. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe can be used to introduce the sample into the high-vacuum source of the mass spectrometer.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Fragmentation Analysis

The molecular formula C₇H₈N₂O gives a nominal molecular weight of 136 Da. Since it contains an even number of nitrogen atoms, the molecular ion (M⁺˙) will have an even m/z value, consistent with the Nitrogen Rule.[11]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 136 | [C₇H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [C₇H₇N₂O]⁺ | Loss of H˙ |

| 108 | [C₅H₄N₂O]⁺˙ | Loss of CO |

| 95 | [C₄H₃N₂O]⁺ | Loss of allyl radical (˙C₃H₅) |

| 67 | [C₃H₃N₂]⁺ | Pyrazole ring fragment |

| 41 | [C₃H₅]⁺ | Allyl cation |

Expertise & Interpretation:

The fragmentation is driven by the formation of stable cations and neutral losses.

-

Molecular Ion (m/z 136): A reasonably intense molecular ion peak is expected, confirming the molecular weight.

-

Loss of Allyl Radical (m/z 95): Cleavage of the N-C bond of the allyl group is a highly favorable pathway, leading to the loss of a stable allyl radical (mass 41) and the formation of the pyrazole-4-carbaldehyde cation at m/z 95. This is often the base peak.

-

Allyl Cation (m/z 41): The charge can also be retained by the resonance-stabilized allyl fragment, giving a prominent peak at m/z 41.

-

Loss of Carbon Monoxide (m/z 108): Aldehydes can undergo fragmentation by losing a neutral CO molecule (mass 28) from the molecular ion, resulting in a peak at m/z 108.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, leading to characteristic ions such as the one observed at m/z 67.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Summary

The structural identity of this compound can be confidently established through a synergistic application of modern spectroscopic techniques. The key identifiers are:

-

¹H NMR: A downfield aldehyde singlet (~9.95 ppm), two pyrazole singlets (~8.10, ~7.95 ppm), and a characteristic set of complex multiplets for the N-allyl group.

-

¹³C NMR: A deshielded carbonyl carbon (~185.0 ppm) and a total of seven distinct carbon signals.

-

IR: A strong, conjugated C=O stretch (~1690 cm⁻¹) and the diagnostic aldehyde C-H Fermi doublet (~2820, ~2720 cm⁻¹).

-

MS: A molecular ion at m/z 136 and a characteristic base peak at m/z 95 corresponding to the loss of the allyl substituent.

This guide provides the foundational data and interpretive logic necessary for researchers to verify the synthesis, assess the purity, and predict the reactivity of this versatile chemical intermediate.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. [Link]

-

Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. [Link]

-

Thomas, R., et al. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). NMR Chart. UCLA Chemistry & Biochemistry. [Link]

-

ChemSurvival. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). Royal Society of Chemistry. [Link]

-

ChemSurvival. (2013). Proton NMR of Allyl Ether Groups. YouTube. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Summary of photophysical properties of the pyrazole aldehyde 1. [Link]

-

El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

Thomas, R., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

-

CP Lab Safety. (n.d.). This compound, 95%+ (NMR), C7H8N2O, 1 gram. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

PubMed. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. [Link]

-

PubChemLite. (n.d.). This compound (C7H8N2O). [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

-

University of Illinois Springfield. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. jpsionline.com [jpsionline.com]

- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. whitman.edu [whitman.edu]

1-Allyl-1H-pyrazole-4-carbaldehyde CAS number and structure

An In-Depth Technical Guide to 1-Allyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a versatile heterocyclic aldehyde that has emerged as a significant building block in synthetic chemistry. Its unique molecular architecture, featuring a pyrazole core functionalized with a reactive aldehyde and a synthetically adaptable allyl group, makes it a valuable precursor for a diverse range of more complex molecules. The pyrazole scaffold itself is considered a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs, which underscores the importance of its derivatives.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and key applications in pharmaceuticals, agrochemicals, and material science.[4]

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique structural and physical characteristics. The presence of both a nucleophilic pyrazole ring and an electrophilic aldehyde group, along with the alkene functionality of the allyl group, defines its chemical behavior.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 78758-36-8[4][5] |

| Molecular Formula | C₇H₈N₂O[4][5][6] |

| Molecular Weight | 136.15 g/mol [5] |

| IUPAC Name | 1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde |

| InChI | InChI=1S/C7H8N2O/c1-2-3-9-5-7(6-10)4-8-9/h2,4-6H,1,3H2[6] |

| InChIKey | LIMBCPYABYDBSX-UHFFFAOYSA-N[6] |

| SMILES | C=CCN1C=C(C=N1)C=O[6] |

Table 2: Physical and Handling Properties

| Property | Value |

| Appearance | Clear light yellow liquid[4] |

| Purity | Typically ≥95% (as determined by NMR)[4][7] |

| Storage | Store at 0-8 °C under an inert atmosphere[4] |

Synthesis Methodologies

The preparation of pyrazole-4-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction.[8][9][10] This method is exceptionally well-suited for the formylation of electron-rich heterocyclic systems like pyrazoles.

The Vilsmeier-Haack Reaction: A Mechanistic Insight

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The resulting chloroiminium ion, [(CH₃)₂N=CHCl]⁺, is a mild electrophile. The expertise in employing this reaction lies in its selectivity; the electron-rich pyrazole ring acts as the nucleophile, attacking the electrophilic iminium ion, preferentially at the C4 position which is activated for electrophilic substitution. A subsequent hydrolysis step then liberates the aldehyde. This process is a cornerstone of heterocyclic chemistry because it provides a direct and efficient route to introduce a formyl group, a versatile handle for further chemical transformations.

Experimental Protocol: General Synthesis

The following protocol is a representative, self-validating system for the synthesis of substituted pyrazole-4-carbaldehydes. Critical to its trustworthiness is the careful monitoring of the reaction progress and rigorous characterization of the product.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C to form the Vilsmeier reagent.

-

Reaction: Dissolve the appropriate hydrazone precursor in DMF.[2] Add this solution dropwise to the prepared Vilsmeier reagent.

-

Heating and Monitoring: After the addition is complete, slowly warm the mixture to 60-70 °C and stir for several hours.[2] The reaction's progress must be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice.[11] This hydrolyzes the intermediate and quenches the reactive reagents.

-

Neutralization and Isolation: Neutralize the acidic solution with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until a precipitate forms.[2][11]

-

Purification: Filter the crude solid product, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure pyrazole-4-carbaldehyde.[11]

-

Validation: The structure and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[2][11]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its aldehyde group, making it a valuable intermediate in the synthesis of diverse molecular structures.[4]

-

Nucleophilic Additions and Condensations: The aldehyde functionality readily undergoes reactions such as Knoevenagel condensations and serves as an electrophile for various nucleophiles. This allows for the construction of larger, more complex molecules.[1][4]

-

Multicomponent Reactions (MCRs): This compound is an ideal candidate for MCRs, which are highly efficient processes that combine three or more reactants in a single step to generate structurally complex products.[1] Its use in MCRs enables the rapid assembly of libraries of novel pyrazole derivatives for screening in drug discovery programs.[1]

Key Application Areas

-

Pharmaceutical Development: As a key intermediate, this compound is used to synthesize a variety of potential pharmaceuticals.[4] Its derivatives are particularly investigated for activity in treating neurological disorders.[4] The broader class of pyrazole compounds has shown significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.[3]

-

Agrochemicals: It is employed in the development of new agrochemicals, where it contributes to the formulation of more effective pesticides and herbicides, ultimately aiding in the improvement of crop yields.[4]

-

Material Science: The compound is being explored for its utility in creating new materials, including specialized coatings and polymers that require specific chemical properties for advanced applications.[4]

-

Flavor and Fragrance: The unique chemical structure is also of interest to the flavor and fragrance industry for the potential creation of novel scents and tastes.[4]

Reaction Scheme Diagram

Caption: Key reaction pathways for the aldehyde.

Spectroscopic and Analytical Data

Proper characterization is essential for verifying the identity and purity of this compound. The following table outlines the expected spectroscopic signatures based on its known structure.

Table 3: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aldehyde Proton (CHO): Singlet, ~9.8-10.0 ppm. - Pyrazole Protons (CH): Two singlets, ~7.8-8.5 ppm. - Allyl Vinyl Proton (=CH-): Multiplet, ~5.9-6.1 ppm. - Allyl Vinyl Protons (CH₂=): Two multiplets, ~5.1-5.4 ppm. - Allyl Methylene Protons (-CH₂-): Doublet, ~4.8-5.0 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~185-195 ppm. - Pyrazole Carbons: ~110-145 ppm. - Allyl Alkene Carbons: ~118 ppm (CH₂) and ~132 ppm (CH). - Allyl Methylene Carbon: ~52-55 ppm. |

| IR (Infrared) | - C=O Stretch (Aldehyde): Strong absorption band at ~1680-1700 cm⁻¹. - C=C Stretch (Allyl): Absorption band at ~1640-1650 cm⁻¹. - C-H Stretch (Alkene): Absorption band at ~3010-3095 cm⁻¹. |

| Mass Spec. | - Monoisotopic Mass: 136.0637 Da.[6] - [M+H]⁺: Expected at m/z 137.0709.[6] |

Conclusion

This compound is a highly functionalized and reactive intermediate with significant value in modern chemical research and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde and allyl groups make it an essential tool for synthetic chemists. Its demonstrated utility in constructing molecular frameworks for pharmaceuticals, agrochemicals, and advanced materials ensures that it will remain a compound of high interest for the foreseeable future, enabling innovation across multiple scientific disciplines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Martinez, R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

CP Lab Safety. (n.d.). This compound, 95%+ (NMR), C7H8N2O, 1 gram. Retrieved from CP Lab Safety. [Link]

-

Jadhav, S. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. [Link]

-

Alam, M. J., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C7H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. calpaclab.com [calpaclab.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jpsionline.com [jpsionline.com]

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of N-Allylpyrazole

Abstract

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of N-allylpyrazole, a critical reaction for the synthesis of N-allyl-4-formylpyrazole, a valuable building block in medicinal chemistry and drug development. The guide delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses key reaction parameters and optimization strategies. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary insights to successfully implement and adapt this important transformation.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities.[1] The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a formyl group at the C4 position of the pyrazole ring yields pyrazole-4-carbaldehydes, which are versatile intermediates for the synthesis of a diverse array of more complex molecules.[2] These aldehydes serve as key precursors for the construction of various pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[3]

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[4] Its application to N-substituted pyrazoles provides an efficient route to the corresponding 4-formyl derivatives. This guide focuses specifically on the Vilsmeier-Haack formylation of N-allylpyrazole, a substrate of growing interest due to the utility of the allyl group for further synthetic modifications.

The Vilsmeier-Haack Reaction: A Mechanistic Perspective

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the aromatic substrate and subsequent hydrolysis.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly DMF, with a halogenating agent such as phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Formylation of N-Allylpyrazole

The electron-rich pyrazole ring of N-allylpyrazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs preferentially at the C4 position, which is the most nucleophilic site on the pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, N-allyl-4-formylpyrazole.

Caption: Vilsmeier-Haack formylation of N-allylpyrazole.

Experimental Protocol: Synthesis of N-Allyl-4-formylpyrazole

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of N-allylpyrazole, adapted from established methods for similar N-substituted pyrazoles. As with any chemical synthesis, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety guidelines.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Allylpyrazole | ≥95% | Commercially available or synthesized |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard chemical supplier |

| Phosphorus oxychloride (POCl₃) | ≥99% | Standard chemical supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS grade | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Standard chemical supplier |

| Silica Gel | 60 Å, 230-400 mesh | Standard chemical supplier |

| Ethyl Acetate | ACS grade | Standard chemical supplier |

| Hexanes | ACS grade | Standard chemical supplier |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of N-allyl-4-formylpyrazole.

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

-

Reaction with N-Allylpyrazole: Dissolve N-allylpyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-allyl-4-formylpyrazole.

Characterization of N-Allyl-4-formylpyrazole

The identity and purity of the synthesized N-allyl-4-formylpyrazole (CAS: 78758-36-8, Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) should be confirmed by spectroscopic methods.[5][6]

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aldehydic proton (singlet, ~9.8-10.0 ppm), two singlets for the pyrazole ring protons (~7.8-8.2 ppm), a multiplet for the vinyl proton of the allyl group (~5.8-6.0 ppm), two doublets for the terminal vinyl protons (~5.2-5.4 ppm), and a doublet for the methylene protons of the allyl group (~4.7-4.9 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum should exhibit a signal for the carbonyl carbon of the aldehyde (~185-190 ppm), signals for the pyrazole ring carbons, and signals for the allyl group carbons (two sp² carbons and one sp³ carbon).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C=C stretching of the allyl group, and C-H stretching of the aromatic and aliphatic protons.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product.

Optimization and Troubleshooting

-

Reaction Temperature: The temperature of the reaction is a critical parameter. While the initial formation of the Vilsmeier reagent is performed at low temperatures, the subsequent formylation of the pyrazole often requires heating to proceed at a reasonable rate. The optimal temperature may vary depending on the specific substrate and should be determined empirically.

-

Stoichiometry of Reagents: The molar ratio of the pyrazole substrate to the Vilsmeier reagent can influence the reaction yield. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

-

Workup Procedure: The hydrolysis of the iminium intermediate is a crucial step. It is important to ensure complete neutralization of the reaction mixture to avoid any side reactions. Incomplete hydrolysis can lead to the isolation of the iminium salt.

-

Purification: Column chromatography is generally effective for the purification of the product. The choice of the eluent system is important to achieve good separation from any unreacted starting material or byproducts.

Conclusion

The Vilsmeier-Haack formylation of N-allylpyrazole is a robust and efficient method for the synthesis of N-allyl-4-formylpyrazole. This technical guide provides a comprehensive framework for understanding and implementing this important reaction. By carefully controlling the reaction parameters and following the outlined protocol, researchers can reliably synthesize this valuable intermediate, opening avenues for the development of novel and biologically active compounds.

References

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [1]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [3]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [7]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Advanced Scientific Research. [4]

-

1-allyl-1H-pyrazole-4-carbaldehyde | CAS 78758-36-8. Santa Cruz Biotechnology. [6]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [3]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [1]

-

This compound (C7H8N2O). PubChem. [9]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [10]

-

1 H NMR (italics), 13 C NMR (normal letters) and 15 N NMR (in bold)... ResearchGate. [11]

-

Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. The Australian National University. [12]

-

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde. Matrix Scientific. [13]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [14]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [15]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [16]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [17]

-

1H NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [18]

-

13C NMR Chemical Shifts. Oregon State University. [7]

-

13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. [19]

-

1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. PubChem. [20]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [4]

-

1H-Pyrazole, 1-phenyl-. the NIST WebBook. [21]

-

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. PMC. [22]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. University of Calcutta. [23]

-

(PDF) 1-Phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [24]

-

3-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. [25]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. PubChemLite - this compound (C7H8N2O) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 13. 957313-16-5 Cas No. | 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 17. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 18. researchgate.net [researchgate.net]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 22. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spcmc.ac.in [spcmc.ac.in]

- 24. researchgate.net [researchgate.net]

- 25. spectrabase.com [spectrabase.com]

starting materials for 1-Allyl-1H-pyrazole-4-carbaldehyde synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and an allyl moiety suitable for further diversification, makes it a valuable precursor for the synthesis of complex pharmaceutical agents and functional materials. The strategic selection of starting materials is paramount, as it dictates the efficiency, scalability, and overall viability of the synthetic route. This guide provides a detailed analysis of the primary synthetic strategies for obtaining this compound, with a core focus on the requisite starting materials and the chemical logic underpinning each approach.

Strategic Analysis of Synthetic Pathways

The molecular architecture of this compound allows for two primary retrosynthetic disconnections. The choice between these pathways often depends on the commercial availability and cost of the precursors.

-

Pathway A: N-Allylation of a Pre-formed Pyrazole Core. This is a direct and convergent approach that begins with a pyrazole ring already functionalized with a carbaldehyde group at the C4 position. The key transformation is the subsequent installation of the N1-allyl group.

-

Pathway B: C4-Formylation of an N-Allylated Pyrazole. This strategy involves the initial synthesis of 1-allyl-1H-pyrazole, followed by the introduction of the carbaldehyde group onto the C4 position of the pyrazole ring, typically via electrophilic substitution.

A third, more convergent pathway involves the simultaneous construction and formylation of the pyrazole ring from acyclic precursors.

Pathway A: Synthesis via N-Allylation of Pyrazole-4-carbaldehyde

This pathway is arguably the most straightforward, provided the key starting material is accessible. The core principle involves a standard nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks an allylic electrophile.

Core Starting Materials:

-

Pyrazole-4-carbaldehyde: The central precursor for this route. While commercially available, its synthesis is often necessary. The most prevalent method for its preparation is the Vilsmeier-Haack formylation of unsubstituted pyrazole.

-

Allyl Halide (e.g., Allyl Bromide or Allyl Chloride): The source of the allyl group. Allyl bromide is generally more reactive and is frequently used.

-

Base: Required to deprotonate the N-H of the pyrazole ring, generating the nucleophilic pyrazolate anion. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).

-

Solvent: An aprotic polar solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.

Causality in Experimental Design

The choice of base and solvent is critical for reaction efficiency. A moderately strong, non-nucleophilic base like K₂CO₃ is often sufficient and cost-effective. Cesium carbonate can enhance reaction rates due to the increased solubility of the cesium pyrazolate salt and the "cesium effect," but it is more expensive. The reaction proceeds via an SN2 mechanism, where the pyrazolate anion displaces the halide from the allyl halide.

Caption: Workflow for Pathway A: N-Allylation of Pyrazole-4-carbaldehyde.

Experimental Protocol: N-Allylation of Pyrazole-4-carbaldehyde

-

To a stirred solution of pyrazole-4-carbaldehyde (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol), add powdered potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 15 minutes to facilitate salt formation.

-

Add allyl bromide (1.2 eq.) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound.

Pathway B: Synthesis via C4-Formylation of 1-Allyl-1H-pyrazole

This approach reverses the order of functionalization. It is particularly useful if 1-allyl-1H-pyrazole is more readily available than its C4-formylated counterpart. The key step is the electrophilic formylation of the electron-rich pyrazole ring.

Core Starting Materials:

-

1-Allyl-1H-pyrazole: This is the primary substrate. It is synthesized by the N-allylation of pyrazole using an allyl halide and a base, following a similar procedure to that described in Pathway A.[1]

-

Vilsmeier-Haack Reagent: This is the formylating agent and is not isolated but formed in situ.

Causality in Experimental Design

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic systems.[2][3] The pyrazole ring is sufficiently activated to undergo electrophilic substitution. The reaction regioselectively occurs at the C4 position, which is the most electron-rich and sterically accessible position on the 1-substituted pyrazole ring. The reaction must be performed under anhydrous conditions, as the Vilsmeier reagent and POCl₃ are sensitive to moisture.[6] The reaction is typically heated to drive the substitution to completion.[6][7]

Caption: Workflow for Pathway B: Formylation of 1-Allyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrazole

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (4.0 eq.) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise with vigorous stirring.[6] Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the viscous Vilsmeier reagent will form.

-

Add a solution of 1-allyl-1H-pyrazole (1.0 eq.) in a small amount of anhydrous DMF to the prepared reagent.

-

Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 80-90 °C for 4-6 hours.[6]

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralize the acidic solution carefully with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

-

The product often precipitates as a solid. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Collect the solid by filtration or combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the target compound.

Pathway C: Convergent Synthesis via Hydrazone Cyclization

This elegant approach constructs the desired pyrazole-4-carbaldehyde in a single synthetic operation from an acyclic hydrazone precursor. The Vilsmeier-Haack conditions not only introduce the formyl group but also drive the cyclization of the hydrazone to form the pyrazole ring.[6][7][8]

Core Starting Materials:

-

Hydrazone Precursor: A suitable hydrazone, which upon reaction with the Vilsmeier reagent, can cyclize to form the pyrazole ring. For the target molecule, this would ideally be derived from allylhydrazine and a ketone or aldehyde containing a suitable leaving group.

-

Vilsmeier-Haack Reagent (POCl₃/DMF): As in Pathway B, this reagent serves a dual role: activating the substrate for cyclization and acting as the C1 source for the formyl group.

Causality in Experimental Design

This method leverages the reactivity of the Vilsmeier reagent as both a dehydrating/cyclizing agent and an electrophile. The reaction proceeds through a complex cascade involving activation of the hydrazone, intramolecular cyclization, and subsequent formylation. This pathway is highly efficient in terms of step economy but requires careful design of the initial hydrazone substrate. The reaction conditions are similar to those of a standard Vilsmeier formylation.[7]

Caption: Workflow for Pathway C: Convergent Vilsmeier Cyclization-Formylation.

Summary and Comparison of Synthetic Routes

| Synthetic Pathway | Key Starting Materials | Core Reaction | Advantages | Disadvantages |

| A: N-Allylation | Pyrazole-4-carbaldehyde, Allyl Bromide, Base | Nucleophilic Substitution | High-yielding, straightforward, reliable purification. | Dependent on the availability of the functionalized pyrazole starting material. |

| B: C4-Formylation | 1-Allyl-1H-pyrazole, POCl₃, DMF | Vilsmeier-Haack Reaction | Utilizes simple, readily available pyrazole as the ultimate starting point. | Requires strictly anhydrous conditions; workup can be challenging. |

| C: Cyclization | Acyclic Hydrazone Precursor, POCl₃, DMF | Vilsmeier Cyclization | Highly step-economical (convergent). | Requires synthesis of a specific hydrazone precursor; reaction mechanism is complex. |

Conclusion

The synthesis of this compound can be approached from multiple strategic directions. The choice of starting materials is the defining factor for the overall synthetic plan. For rapid access and straightforward execution, Pathway A (N-Allylation) is often preferred if pyrazole-4-carbaldehyde is available. For a synthesis starting from the most basic building blocks, Pathway B (C4-Formylation) is a robust and well-established method. Pathway C (Convergent Cyclization) offers an elegant and efficient route for large-scale synthesis, provided the necessary acyclic precursors can be readily assembled. A thorough understanding of these pathways provides researchers with the flexibility to select the most appropriate route based on resource availability, scale, and specific project goals.

References

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

-

National Institutes of Health. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

-

Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link]

-

PubMed. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Available at: [Link]

-

YouTube. Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Semantic Scholar. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Available at: [https://www.semanticscholar.org/paper/Synthesis-of-1-(3-Aryl-Alkyl-4-formylpyrazole-1-Deshmukh-Jadhav/745e6563630f9d1d36c257b4943f29235e40884d]([Link]

-

Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

-

Org Prep Daily. 1-allyl-4-nitropyrazole. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available at: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

-

Cambridge University Press. Vilsmeier-Haack Reaction. Available at: [Link]

-

ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Available at: [Link]

-

Arkivoc. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Available at: [Link]

-

ResearchGate. Bu4NHSO4‐Catalyzed Direct N‐Allylation of Pyrazole and its Derivatives with Allylic Alcohols in Water: A Metal‐Free, Recyclable and Sustainable System | Request PDF. Available at: [Link]

-

Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemmethod.com [chemmethod.com]

The Aldehyde Group in Pyrazole-4-carbaldehydes: A Nexus of Reactivity and Synthetic Potential

An In-depth Technical Guide for Researchers

Introduction: The Privileged Scaffold and Its Electrophilic Heart

In the landscape of heterocyclic chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure frequently found in compounds exhibiting significant biological activity.[1][2] Its derivatives are integral to pharmaceuticals, agrochemicals, and material science.[3][4] This guide focuses specifically on pyrazole-4-carbaldehydes, a class of intermediates where the versatile reactivity of an aldehyde group is modulated by the unique electronic nature of the pyrazole ring.

The pyrazole ring is a five-membered, 6π-electron heteroaromatic system containing two adjacent nitrogen atoms.[5] One nitrogen atom is pyrrole-like (an NH group, contributing two electrons to the π-system) and the other is pyridine-like (a basic nitrogen contributing one electron).[6][7] This arrangement creates a distinct electronic distribution: the electronegative nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions, rendering the C4 position comparatively electron-rich.[5][6] This inherent polarity makes the C4 position the primary site for electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being the preeminent method for introducing the C4-formyl group.[8][9][10]

Conversely, the electron-withdrawing character of the entire heterocyclic ring enhances the electrophilicity of the attached aldehyde's carbonyl carbon. This activation makes the aldehyde group in pyrazole-4-carbaldehydes a highly reactive center for a wide array of chemical transformations, positioning it as a cornerstone for building molecular complexity in drug discovery and beyond.[2][11] This guide provides a detailed exploration of this reactivity, grounded in mechanistic principles and field-proven methodologies.

Caption: Figure 1: Electronic properties of the pyrazole ring and their effect on aldehyde reactivity.

Part 1: Synthesis of the Pyrazole-4-carbaldehyde Core

The most prevalent and efficient route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][10][12] This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[9][13] The cyclization of hydrazones using the Vilsmeier-Haack reagent is a particularly powerful one-pot method for generating the substituted pyrazole ring and the C4-aldehyde simultaneously.[13][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. jpsionline.com [jpsionline.com]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 8. chemmethod.com [chemmethod.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Allylpyrazole Scaffold - A Nexus of Reactivity and Bioactivity

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Allylpyrazoles

Allylpyrazoles represent a fascinating and highly significant class of heterocyclic compounds, distinguished by the fusion of a five-membered aromatic pyrazole ring and a reactive allyl functional group. This unique structural combination imparts a rich and versatile chemical profile, making them pivotal building blocks in organic synthesis and privileged scaffolds in medicinal chemistry.[1][2] The pyrazole core, an isostere of imidazole, offers a metabolically stable framework with tunable electronic properties and hydrogen bonding capabilities, while the allyl group provides a gateway for a multitude of chemical transformations.[2]

The significance of allylpyrazoles stems from their prevalence in molecules exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Their utility extends to materials science and agrochemicals, underscoring their importance across various scientific disciplines. For researchers and drug development professionals, a deep understanding of the physical and chemical characteristics of allylpyrazoles is paramount for the rational design of novel synthetic routes, the accurate interpretation of analytical data, and the strategic optimization of structure-activity relationships (SAR).[6][7][8]

This guide provides a comprehensive exploration of allylpyrazoles, moving from their synthesis and fundamental physicochemical properties to their reactivity and analytical characterization. It is designed to serve as a technical resource, blending established principles with practical, field-proven insights to empower researchers in their scientific endeavors.

Synthesis of Allylpyrazoles: Constructing the Core Scaffold

The construction of the allylpyrazole framework can be achieved through various synthetic strategies, with multicomponent reactions (MCRs) and cycloaddition reactions being particularly prominent due to their efficiency and atom economy.[9][10] These methods allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials.

Key Synthetic Strategy: Multicomponent (3+2) Cyclocondensation

A highly effective approach for synthesizing substituted pyrazoles, including those bearing an allyl group, is through the (3+2) cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] The strategic introduction of the allyl moiety can be accomplished by using an allylated precursor. For instance, the consecutive three-component synthesis of 4-allylpyrazoles via oxidative allylation of 1,3-dicarbonyl compounds is a powerful method.[9][10]

The causality behind this experimental choice lies in its convergence and efficiency. By combining multiple bond-forming events in a single pot, it minimizes purification steps and reduces waste, which is critical in both academic and industrial settings. The regioselectivity of the cyclization is often governed by the nature of the substituents on the dicarbonyl compound and the hydrazine, a factor that must be carefully considered during synthetic planning.[10]

Experimental Protocol: Three-Component Synthesis of a 4-Allylpyrazole Derivative

This protocol describes a general procedure for the synthesis of a 4-allyl-1,3,5-substituted pyrazole.

Step 1: Oxidative Allylation of the 1,3-Dicarbonyl Compound

-

To a stirred solution of the 1,3-dicarbonyl compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile), add a base such as K₂CO₃ (2.0 equiv.).

-

Add allyl bromide (1.2 equiv.) and a catalytic amount of an oxidizing agent.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude allylated 1,3-dicarbonyl compound.

Step 2: Cyclocondensation with Hydrazine

-

Dissolve the crude allylated 1,3-dicarbonyl compound from Step 1 in ethanol.

-

Add the substituted hydrazine hydrochloride (1.1 equiv.) to the solution.

-

Add a few drops of a catalytic acid (e.g., acetic acid) to facilitate the reaction.

-

Reflux the mixture for 8-12 hours, again monitoring by TLC.

-

After cooling to room temperature, the product may precipitate. If not, concentrate the solvent and purify the residue using column chromatography on silica gel to yield the target 4-allylpyrazole.

This self-validating system relies on TLC monitoring at each stage to ensure the completion of the preceding step before proceeding, which is crucial for achieving a high yield of the final product.

Visualization: General Synthetic Workflow

The following diagram illustrates the logical flow of a typical multicomponent synthesis of an allylpyrazole.

Caption: Workflow for allylpyrazole synthesis.

Physical Characteristics and Analytical Characterization

The precise characterization of allylpyrazoles is fundamental for confirming their structure, assessing purity, and understanding their behavior in biological systems. This involves a suite of spectroscopic and physicochemical techniques.

Spectroscopic Properties

Spectroscopic analysis provides the fingerprint of the molecule, allowing for unambiguous structure elucidation.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural determination.[11]

-

¹H NMR: Protons on the pyrazole ring exhibit distinct chemical shifts, typically in the aromatic region (δ 6.0-8.0 ppm). The allyl group protons present a characteristic pattern: a multiplet for the methine proton (CH) around δ 5.7-6.1 ppm, and two multiplets for the terminal vinyl protons (CH₂) between δ 5.0-5.4 ppm. The allylic CH₂ protons attached to the pyrazole ring typically appear around δ 3.3-3.7 ppm.

-

¹³C NMR: The pyrazole ring carbons resonate in the δ 100-155 ppm range. The carbons of the allyl group are typically found with the CH at ~δ 130-135 ppm and the terminal CH₂ at ~δ 115-120 ppm.

-

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming connectivity, especially in complex, highly substituted derivatives.[11]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include:

-

~3100-3150 cm⁻¹ (C-H stretch, aromatic)

-

~1640 cm⁻¹ (C=C stretch, allyl)

-

~1500-1600 cm⁻¹ (C=N and C=C stretch, pyrazole ring)

-

~910 and 990 cm⁻¹ (out-of-plane C-H bend, vinyl)[12]

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which aids in structural confirmation.[12] Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques.

Table 1: Representative Spectroscopic Data for a Hypothetical 4-Allyl-1,3,5-trimethylpyrazole

| Technique | Feature | Typical Value/Observation |

| ¹H NMR | H-allyl (methine) | δ 5.85 (m, 1H) |

| H-allyl (vinyl) | δ 5.10 (m, 2H) | |

| H-allyl (allylic CH₂) | δ 3.40 (d, 2H) | |

| N-CH₃ | δ 3.75 (s, 3H) | |

| C3-CH₃ & C5-CH₃ | δ 2.25 (s, 3H), 2.15 (s, 3H) | |

| ¹³C NMR | C3, C5 | δ ~148, ~138 |

| C4 | δ ~110 | |

| C-allyl (methine) | δ ~134 | |

| C-allyl (vinyl) | δ ~116 | |

| C-allyl (allylic CH₂) | δ ~25 | |

| IR (cm⁻¹) | C=C (allyl) | ~1642 |

| C=N (ring) | ~1560 | |

| MS (ESI+) | [M+H]⁺ | Calculated m/z |

Physicochemical and Thermal Properties

-

Melting Point & Solubility: Allylpyrazoles are typically crystalline solids or oils at room temperature, with melting points dependent on substitution, molecular weight, and crystal packing. Their solubility is generally high in common organic solvents like dichloromethane, ethyl acetate, and methanol, and low in water, although this can be modulated by introducing polar functional groups.

-

pKa and Lipophilicity (LogP): The pyrazole ring is weakly basic, with the pKa of the conjugate acid typically in the range of 2-3. The allyl group increases the molecule's lipophilicity (LogP value), a critical parameter for drug absorption and distribution. These properties are key considerations in drug design, influencing how a molecule interacts with biological membranes and protein targets.

-

Thermal Stability: The thermal stability of allylpyrazoles can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[13] Generally, the pyrazole core is thermally robust. Decomposition often initiates with the loss or fragmentation of the allyl group or other substituents at temperatures typically above 250 °C in an inert atmosphere.[13][14][15]

Chemical Reactivity: A Tale of Two Moieties

The chemical reactivity of allylpyrazoles is dictated by the interplay between the aromatic pyrazole ring and the olefinic allyl group. This duality allows for a wide range of selective chemical modifications.

Visualization: Reactive Sites of Allylpyrazoles

Caption: Key reactive sites on the allylpyrazole scaffold.

Reactions of the Pyrazole Ring

-

Electrophilic Aromatic Substitution: The pyrazole ring is considered electron-rich and readily undergoes electrophilic substitution. The C4 position is the most common site of attack due to electronic factors.[16] Common reactions include:

-

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C4 position.[16][17]

-

Halogenation: Reaction with Br₂ or N-bromosuccinimide (NBS) yields the 4-bromo-allylpyrazole.

-

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).[16]

-

-

N-Alkylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated. In N-unsubstituted pyrazoles, a mixture of N1 and N2 alkylated products is often obtained. The regioselectivity can be influenced by the nature of the electrophile, the substituents on the pyrazole ring, and the reaction conditions. Quantum chemical calculations can be employed to predict the activation energies for N1 versus N2 alkylation, providing valuable insight into the expected product ratio.[18]

Experimental Protocol: Electrophilic Nitration of a 4-Allylpyrazole

-

Cool a solution of the 4-allylpyrazole (1.0 equiv.) in concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C. The use of H₂SO₄ is to generate the highly electrophilic nitronium ion (NO₂⁺).[17]

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate and can be collected by filtration, washed with cold water, and dried. If it does not precipitate, extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by recrystallization or column chromatography.

Reactions of the Allyl Group

The double bond of the allyl group is a hub of reactivity, enabling a wide array of transformations.

-

Cycloaddition Reactions: The allyl group can act as a dienophile in Diels-Alder reactions or participate in other (3+2) cycloadditions, providing a route to complex polycyclic structures.[19][20][21]

-

Oxidation: The double bond can be readily oxidized to form epoxides (using m-CPBA), diols (using OsO₄ or cold, dilute KMnO₄), or can be cleaved under ozonolysis conditions.

-

Reduction: The double bond can be selectively hydrogenated to a propyl group using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, without affecting the aromatic pyrazole ring.

Applications in Drug Discovery and Development

The allylpyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple, unrelated biological targets with high affinity.[2] This versatility has led to its incorporation into numerous compounds investigated for various therapeutic applications.

-

Enzyme Inhibition: Many pyrazole derivatives are known to be potent enzyme inhibitors. For example, 3,4-diaryl pyrazoles have been developed as inhibitors of Hsp90, a chaperone protein implicated in cancer.[3] The specific orientation and substitution pattern on the pyrazole core are critical for achieving high potency and selectivity.[6][7]

-

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing lead compounds. For allylpyrazoles, key modifications include:

-

Varying the substituents at the C3, C5, and N1 positions of the pyrazole ring to probe interactions with the target protein.[22][23]

-